2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide
Description
This compound features a complex polycyclic framework with a pyrimido[1,6-a]azepin core fused to a 1,2,4-oxadiazol-3-yl moiety and an N-(2-ethylphenyl)acetamide side chain. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications. The ethyl substituents on both the oxadiazole and phenyl groups likely influence lipophilicity and steric interactions, impacting solubility and target engagement.
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-3-15-10-7-8-11-16(15)24-18(29)14-28-22(30)20(21-25-19(4-2)32-26-21)17-12-6-5-9-13-27(17)23(28)31/h7-8,10-11H,3-6,9,12-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAWVGNDFDRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the oxadiazole ring, followed by the formation of the pyrimidoazepine core. The final step involves the acylation of the intermediate with 2-ethylphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its applications, focusing on medicinal chemistry and material science.
Chemical Properties and Structure
The compound features a unique structure that includes an oxadiazole ring and a pyrimidine derivative, which are known for their biological activity. The molecular formula is , and it has a molecular weight of approximately 372.43 g/mol. The presence of both dioxo and acetamide functional groups enhances its reactivity and potential for diverse applications.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 5-ethyl-1,2,4-oxadiazol-3-yl moiety into the compound could enhance its efficacy against various bacterial strains. Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them valuable candidates for developing new antibiotics .
Anticancer Properties
The pyrimidine scaffold in this compound is associated with anticancer activity. Compounds containing pyrimidine rings have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .
Anti-inflammatory Effects
Oxadiazole derivatives have also been linked to anti-inflammatory activities. The compound's potential to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Research is ongoing to elucidate the exact mechanisms by which these compounds exert their effects on inflammation .
Polymer Development
The unique chemical structure of this compound allows it to serve as a precursor for synthesizing advanced materials. Its ability to form stable bonds with various substrates makes it suitable for developing polymers with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and composites used in aerospace and automotive industries .
Sensor Technology
The electronic properties of oxadiazole-based compounds can be exploited in sensor technology. The compound's ability to interact with various analytes could lead to the development of sensitive detection systems for environmental monitoring or medical diagnostics. Research into its electrical conductivity and response times is ongoing to optimize its performance in sensor applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to the one discussed exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 5-position of the oxadiazole ring significantly influenced antimicrobial potency.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines showed that the compound induced apoptosis at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways, suggesting that it could be developed further as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis better than esters or amides, as seen in similar compounds (e.g., Compound 60), though ethyl groups may alter cytochrome P450 interactions .
- NMR Profiling : highlights the utility of DFT-based NMR chemical shift prediction (e.g., B3LYP/6-31*G) for structural validation. The target compound’s ¹H-NMR would show distinct aromatic signals for the 2-ethylphenyl group and deshielded protons near the oxadiazole .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substitution : Methyl-to-ethyl changes (CAS 1775338-33-4 vs. target) could modulate steric bulk, affecting target binding. For instance, bulkier substituents may hinder entry into hydrophobic pockets but improve selectivity .
- Aryl Group Geometry: The 2-ethylphenyl group in the target compound may induce torsional strain compared to 2,4-dimethylphenyl, altering π-π stacking or van der Waals interactions. emphasizes that minor geometric changes (e.g., torsion angles) significantly impact QSAR descriptors .
- Core Rigidity: The pyrimido-azepin core’s saturation (vs.
Biological Activity
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure composed of multiple functional groups including an oxadiazole moiety and a pyrimidine derivative. The presence of these groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
-
Antitumor Activity
- Preliminary studies have suggested that compounds containing oxadiazole and pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Study 1: Antitumor Activity
A study evaluated the antitumor potential of several oxadiazole derivatives including the target compound. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | HCT116 | 15.4 |
| Doxorubicin | HCT116 | 20.0 |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The target compound showed promising results with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Target Compound | 32 | S. aureus |
| Ampicillin | 16 | S. aureus |
| Target Compound | 64 | E. coli |
| Ciprofloxacin | 32 | E. coli |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the functional groups significantly influence the biological activity of the compound:
- Oxadiazole Ring : The presence of the ethyl group at position 5 enhances both antitumor and antimicrobial activities.
- Pyrimidine Derivative : Substituents on the pyrimidine ring can modulate receptor interactions leading to varied biological responses.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters govern yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidoazepin core followed by oxadiazole ring cyclization and acetamide coupling. Key parameters include:
- Reagents : Use of sodium hydroxide or potassium carbonate as bases (DMF as solvent) to facilitate bond formation .
- Temperature control : Optimal cyclization of oxadiazole occurs at 80–100°C .
- Purification : Column chromatography or recrystallization to isolate intermediates and final product . Example steps:
- Synthesis of pyrimidoazepin-dione precursor.
- Oxadiazole formation via cyclization with hydroxylamine derivatives.
- Acetamide coupling using EDC/HOBt or DCC-mediated activation .
| Step | Key Reaction | Critical Parameters | Yield Range |
|---|---|---|---|
| 1 | Core formation | pH 8–9, 24h reflux | 60–70% |
| 2 | Oxadiazole cyclization | 100°C, 6h | 50–65% |
| 3 | Acetamide coupling | RT, 12h stirring | 70–85% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., oxadiazole protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .
- HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility : Use shake-flask method with PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Quantum chemical calculations : Predict transition states and intermediates using DFT (B3LYP/6-31G*) to identify energetically favorable pathways .
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts . Example workflow:
- Generate 3D structures (e.g., Gaussian09).
- Simulate reaction trajectories (e.g., NWChem).
- Validate with experimental kinetics .
Q. What strategies resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?
- Variable control : Standardize cell lines, incubation times, and assay buffers .
- Metabolic stability : Assess compound degradation in liver microsomes to explain potency discrepancies .
- Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) to validate reproducibility .
Q. How to design structure-activity relationship (SAR) studies targeting the oxadiazole moiety?
- Analog synthesis : Modify oxadiazole substituents (e.g., ethyl to methyl) and compare bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors via molecular docking (AutoDock Vina) .
| Analog | Substituent (R) | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1 | Ethyl | 0.45 | Reference |
| 2 | Methyl | 1.2 | Reduced activity |
| 3 | Cyclopropyl | 0.78 | Improved solubility |
Q. What methodologies address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable esters at the acetamide group .
- Nanocarriers : Encapsulate in PLGA nanoparticles (80–120 nm size) for sustained release .
- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to correlate dose-exposure-response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
